

# KO-947: A Technical Overview of its Discovery and Development

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## Compound of Interest

Compound Name: CI-947

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## Abstract

KO-947 is a potent and selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of this pathway is a major driver in a significant portion of human cancers.[1][2] This technical guide provides a comprehensive timeline of the discovery and development of KO-947, from its preclinical characterization to its evaluation in a Phase 1 clinical trial. The document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols employed in its evaluation. Accompanying diagrams illustrate the relevant signaling pathways and experimental workflows to provide a thorough understanding of this investigational therapeutic.

## Introduction

The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Its aberrant activation, often through mutations in genes such as BRAF and RAS, is implicated in over 30% of human cancers.[2] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have been developed, acquired resistance frequently emerges through the reactivation of ERK1/2.[1][2] This highlights the therapeutic potential of directly targeting ERK1/2, the final kinase in the cascade. KO-947 was developed as a potent and selective inhibitor of ERK1/2 to address this unmet medical need.[1]

## Discovery and Preclinical Development Timeline

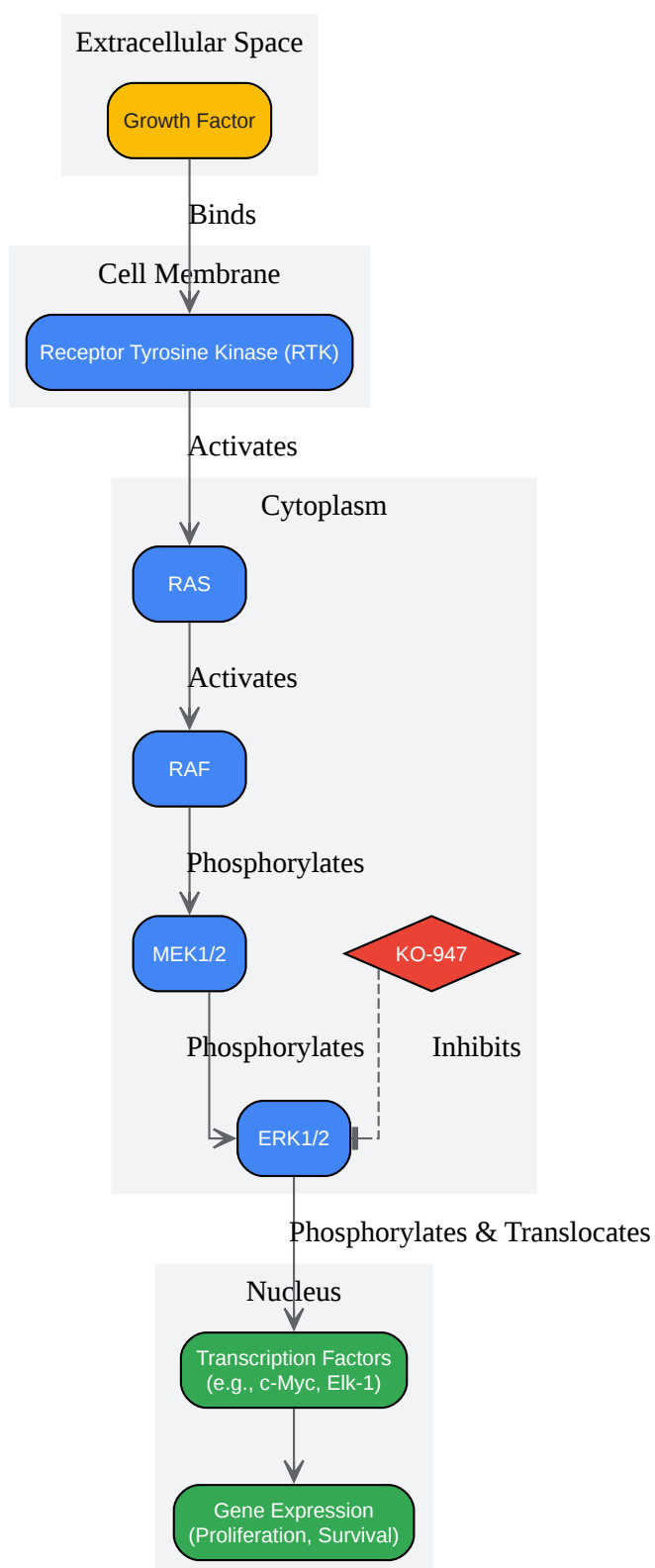
Date	Milestone	Key Findings/Significance
December 1, 2016	Kura Oncology presents preclinical data on KO-947 at the EORTC-NCI-AACR Symposium. <a href="#">[2]</a>	Initial public disclosure of preclinical findings, highlighting KO-947 as a potent and selective ERK1/2 inhibitor with compelling anti-tumor activity in preclinical models. <a href="#">[2]</a>
January 4, 2017	U.S. FDA accepts the Investigational New Drug (IND) application for KO-947. <a href="#">[3]</a>	This clearance allowed Kura Oncology to proceed with clinical testing of KO-947 in patients with solid tumors characterized by MAPK pathway dysregulation. <a href="#">[3]</a>
April 5, 2017	Preclinical data presented at the AACR Annual Meeting. <a href="#">[4]</a>	Further characterization of KO-947's robust single-agent activity in MAPK pathway dysregulated tumors was presented to the scientific community. <a href="#">[4]</a>
April 7, 2017	First patient dosed in the Phase 1 clinical trial. <a href="#">[5]</a>	Initiation of the first-in-human study to evaluate the safety, tolerability, and preliminary efficacy of KO-947. <a href="#">[5]</a>
April 19, 2017	U.S. patent granted for KO-947. <a href="#">[6]</a> <a href="#">[7]</a>	The patent, titled "Inhibitors of ERK and Methods of Use," covers the composition of matter for KO-947 and its therapeutic applications. <a href="#">[6]</a> <a href="#">[7]</a>
November 9, 2017	Update on the ongoing Phase 1 trial.	Kura Oncology provided an update on the progress of the clinical evaluation of KO-947.
February 21, 2025	Publication of Phase 1 trial results. <a href="#">[8]</a>	The results of the dose-escalation portion of the Phase 1 trial were published, detailing

the safety, pharmacokinetics,  
and preliminary clinical activity  
of KO-947.[8]

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## Mechanism of Action and Signaling Pathway

KO-947 is an inhibitor of the extracellular signal-regulated kinases (ERK) 1 and 2. By binding to and inhibiting ERK1/2, KO-947 prevents the activation of MAPK/ERK-mediated signal transduction pathways. This leads to the inhibition of ERK-dependent tumor cell proliferation and survival. The MAPK/ERK pathway is a critical signaling cascade that is often upregulated in various cancer types, playing a key role in tumor cell proliferation, differentiation, and survival.[2]



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Caption: The MAPK/ERK Signaling Pathway and the Point of Intervention of KO-947.

## Preclinical Data

### Biochemical and Cellular Activity

KO-947 demonstrated potent and selective inhibition of ERK1/2 in biochemical assays and robust anti-proliferative activity in various cancer cell lines.

Parameter	Value	Assay Type
ERK1/2 IC50	10 nM	Biochemical Kinase Assay
Selectivity	>50-fold against a panel of 450 kinases	Kinase Panel Screening
Cellular Activity	Low nanomolar concentrations	Cell Proliferation Assays

#### Experimental Protocol: Biochemical Kinase Inhibition Assay

A representative biochemical assay to determine the IC50 of an ERK inhibitor would involve the following steps:

- **Reagents:** Recombinant active ERK1 or ERK2 enzyme, a suitable substrate (e.g., myelin basic protein or a synthetic peptide), ATP, and the test compound (KO-947).
- **Procedure:** The enzyme, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
- **Detection:** After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).
- **Data Analysis:** The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

#### Experimental Protocol: Cellular Proliferation Assay

The anti-proliferative activity of KO-947 in cancer cell lines was likely assessed using a standard cell viability assay:

- **Cell Culture:** Cancer cell lines with known MAPK pathway mutations (e.g., BRAF, KRAS) are seeded in 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of KO-947 or a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.
- **Viability Assessment:** Cell viability is measured using a reagent such as resazurin (AlamarBlue) or a tetrazolium salt (e.g., MTT, WST-1), which are converted into a fluorescent or colored product by metabolically active cells.
- **Data Analysis:** The fluorescence or absorbance is measured, and the percentage of cell growth inhibition is calculated for each concentration. The IC<sub>50</sub> is determined by plotting the inhibition data against the compound concentration and fitting to a sigmoidal dose-response curve.

## In Vivo Efficacy in Xenograft Models

KO-947 demonstrated significant anti-tumor activity, including tumor regressions, in various cell line-derived and patient-derived xenograft (PDX) models of human cancers.<sup>[1][5]</sup>

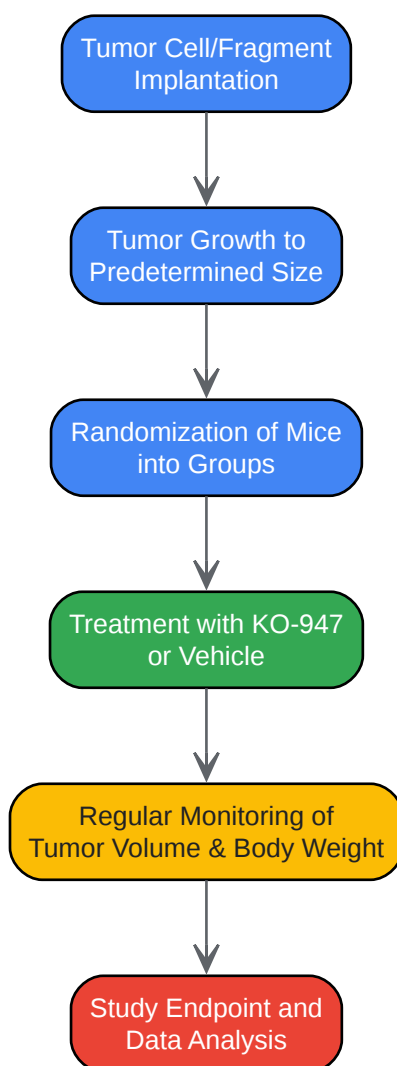
Cancer Type	Genetic Alteration	Efficacy
Melanoma	BRAF-mutant	Tumor regression
Non-Small Cell Lung Cancer (NSCLC)	KRAS-mutant	Tumor regression
Pancreatic Cancer	KRAS-mutant	Tumor regression
Adenocarcinomas	KRAS- and BRAF-mutant	Durable tumor regression
Squamous Cell Carcinomas	Lacking BRAF/RAS mutations	Durable tumor regression

## Experimental Protocol: In Vivo Xenograft Study

A typical xenograft study to evaluate the efficacy of an ERK inhibitor would be conducted as follows:

- **Animal Model:** Immunocompromised mice (e.g., nude or SCID mice) are used.
- **Tumor Implantation:** Human cancer cells or fragments from a patient's tumor (PDX) are implanted subcutaneously into the flanks of the mice.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a specified size (e.g., 100-200 mm<sup>3</sup>), after which the mice are randomized into treatment and control groups.
- **Dosing:** KO-947 is administered to the treatment group via a clinically relevant route (intravenously in this case), at a predetermined dose and schedule. The control group receives a vehicle control.
- **Efficacy Evaluation:** Tumor volume is measured at regular intervals using calipers. Animal body weight is also monitored as an indicator of toxicity.
- **Endpoint:** The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration of treatment.
- **Data Analysis:** Tumor growth inhibition is calculated by comparing the change in tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.





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Caption: A Generalized Workflow for an In Vivo Xenograft Efficacy Study.

## Clinical Development: Phase 1 Trial (NCT03051035) Study Design

The first-in-human Phase 1 trial of KO-947 was a multicenter, open-label, dose-escalation study in patients with locally advanced unresectable or metastatic, relapsed, and/or refractory non-hematological malignancies.[8] The primary objective was to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose.[8]

The study evaluated three different dosing schedules:

- Schedule 1: Once weekly on a 28-day cycle with a 1- to 2-hour infusion.[8]
- Schedule 2: Once weekly on a 28-day cycle with a 4-hour infusion.[8]
- Schedule 3: On days 1, 4, and 8 of a 21-day cycle with a 4-hour infusion (with some patients also receiving doses on days 11 and 15).[8][9]

## Key Clinical Findings

Parameter	Result
Maximum Tolerated Dose (MTD) - Schedule 1	3.6 mg/kg
Maximum Administered Doses - Schedules 2 & 3	9.6 mg/kg and 11.3 mg/kg, respectively
Most Common Treatment-Related Adverse Event	Blurred vision
Best Overall Response	Stable disease

## Trial Termination

The development of KO-947 was discontinued due to a strategic business decision by Kura Oncology, and not for reasons of safety or efficacy.[8] The trial was terminated before the planned cohort expansion phase.[8]

## Conclusion

KO-947 is a potent and selective ERK1/2 inhibitor that demonstrated promising preclinical activity in a range of cancer models with dysregulated MAPK signaling. The subsequent Phase 1 clinical trial established a manageable safety profile for the intravenous administration of an ERK inhibitor, with minimal gastrointestinal toxicity compared to oral ERK inhibitors. Although the clinical development of KO-947 was discontinued for strategic reasons, the data generated throughout its discovery and development provide valuable insights for the continued exploration of ERK1/2 as a therapeutic target in oncology. The findings from the KO-947 program contribute to the broader understanding of the therapeutic potential and challenges associated with targeting this critical signaling pathway.

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